molecular formula C20H27NSn B14640893 (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine CAS No. 56637-24-2

(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine

Cat. No.: B14640893
CAS No.: 56637-24-2
M. Wt: 400.1 g/mol
InChI Key: IXEFZZNEASSDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is an organic compound that features a butyl-substituted phenyl group and a trimethylstannyl-substituted phenyl group connected by a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine typically involves the following steps:

    Formation of the Butylphenylamine: This can be achieved by the alkylation of aniline with butyl halides under basic conditions.

    Synthesis of the Trimethylstannylphenylaldehyde: This involves the stannylation of a phenyl group using trimethyltin chloride in the presence of a catalyst.

    Condensation Reaction: The final step involves the condensation of the butylphenylamine with the trimethylstannylphenylaldehyde under acidic or basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, while the methanimine linkage can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar structural properties but different functional groups.

    Trifluoromethylbenzimidazole: Another compound with a similar aromatic structure but different substituents.

Uniqueness

(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is unique due to the presence of both butyl and trimethylstannyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry.

Properties

CAS No.

56637-24-2

Molecular Formula

C20H27NSn

Molecular Weight

400.1 g/mol

IUPAC Name

N-(4-butylphenyl)-1-(4-trimethylstannylphenyl)methanimine

InChI

InChI=1S/C17H18N.3CH3.Sn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;;;/h5-6,8-14H,2-3,7H2,1H3;3*1H3;

InChI Key

IXEFZZNEASSDMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.